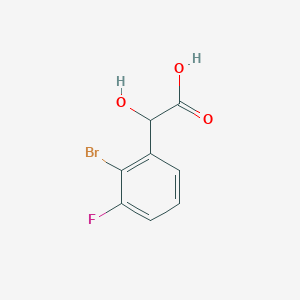
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline is a heterocyclic organic compound known for its unique structural properties and versatile applications in various scientific fields. This compound features a phenanthroline core substituted with pyridine rings at the 4 and 7 positions, which contributes to its distinctive chemical behavior and utility.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with 1,10-phenanthroline and 2-bromopyridine.
Reaction Conditions: A palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, is commonly employed. This reaction requires a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like dimethylformamide (DMF) or toluene.
Procedure: The 1,10-phenanthroline is reacted with 2-bromopyridine in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound.
Industrial Production Methods: While the laboratory synthesis is well-documented, industrial-scale production may involve optimization of reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the pyridine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce partially or fully reduced derivatives.
科学的研究の応用
4,7-Bis(pyridin-2-yl)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes are studied for their catalytic properties and electronic characteristics.
Biology: The compound and its metal complexes are investigated for their potential as DNA intercalators and inhibitors of metalloproteins.
Medicine: Research explores its use in developing anticancer agents and diagnostic tools due to its ability to bind to biological targets.
Industry: It finds applications in the development of organic light-emitting diodes (OLEDs) and photovoltaic materials due to its electronic properties.
作用機序
The mechanism by which 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA and proteins, altering their function. The compound’s planar structure allows it to intercalate between DNA bases, disrupting replication and transcription processes. Additionally, its metal complexes can inhibit metalloproteins by binding to their active sites, affecting enzymatic activity.
類似化合物との比較
1,10-Phenanthroline: Lacks the pyridine substituents, making it less versatile in forming metal complexes.
2,2’-Bipyridine: Similar in structure but with two pyridine rings directly connected, offering different coordination properties.
4,4’-Bipyridine: Features a different substitution pattern, affecting its electronic and steric properties.
Uniqueness: 4,7-Bis(pyridin-2-yl)-1,10-phenanthroline stands out due to its unique combination of a phenanthroline core and pyridine substituents, providing enhanced coordination capabilities and electronic properties. This makes it particularly valuable in applications requiring strong and selective metal binding.
特性
分子式 |
C22H14N4 |
|---|---|
分子量 |
334.4 g/mol |
IUPAC名 |
4,7-dipyridin-2-yl-1,10-phenanthroline |
InChI |
InChI=1S/C22H14N4/c1-3-11-23-19(5-1)15-9-13-25-21-17(15)7-8-18-16(10-14-26-22(18)21)20-6-2-4-12-24-20/h1-14H |
InChIキー |
XPCIEQZEESDYFL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=CC=N5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Decahydropyrido[3,4-d]pyrimidin-2-one](/img/structure/B13533832.png)



![Tert-butyl4-oxo-2-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B13533851.png)







